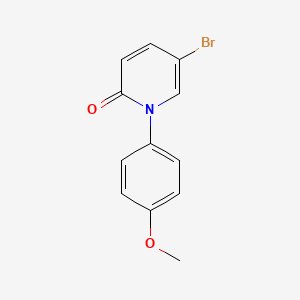

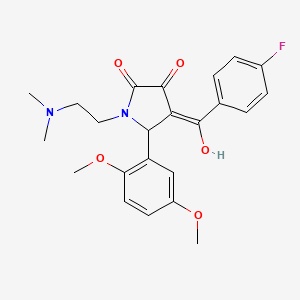

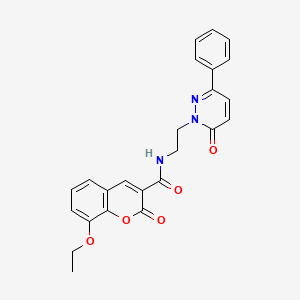

![molecular formula C8H12ClN3OS B2893704 N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide CAS No. 28242-68-4](/img/structure/B2893704.png)

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is a derivative of 2-Amino-5-tert-butyl-1,3,4-thiadiazole (ABTD), which is a thiadiazole derivative . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents .

Molecular Structure Analysis

The molecular structure of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” is not explicitly provided in the retrieved sources .Chemical Reactions Analysis

The specific chemical reactions involving “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly mentioned in the retrieved sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide” are not explicitly provided in the retrieved sources .科学的研究の応用

Corrosion Inhibition

This compound has been identified as a potential corrosion inhibitor. Its thiadiazole moiety can interact with metal surfaces to form a protective layer, thereby preventing the metal from undergoing further corrosion. This application is particularly relevant in the protection of brass in marine environments, where sea water can cause significant corrosion .

Anticancer Activity

Thiadiazole derivatives, including this compound, have shown promising results in anticancer studies. They have been tested against various cancer cell lines and have demonstrated inhibitory effects comparable to established anticancer drugs. This suggests potential use in developing new therapeutic agents for cancer treatment .

Insecticidal Properties

The structural features of thiadiazole compounds contribute to their insecticidal activities. Research has explored the use of thiadiazole derivatives as insecticides, with findings indicating that they can be effective in controlling pest populations. This application is significant for agricultural practices and pest management strategies .

Safety and Hazards

2-Amino-5-tert-butyl-1,3,4-thiadiazole has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

作用機序

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

特性

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUIOYVGOURCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

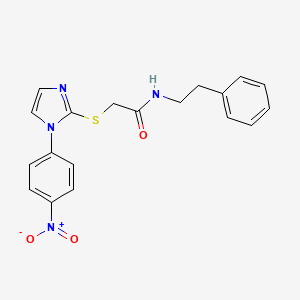

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2893627.png)

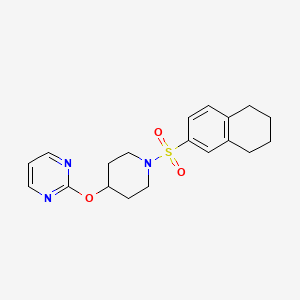

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

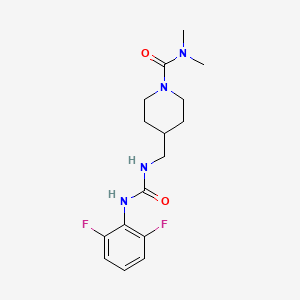

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)